molecular formula C21H16N4O4 B2686872 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953216-28-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2686872
CAS No.: 953216-28-9
M. Wt: 388.383
InChI Key: IHEDLBWCUYWSMW-UHFFFAOYSA-N
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Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule with the molecular formula C21H16N4O4 and a molecular weight of 388.4 g/mol . This complex heteroaromatic compound features a benzodioxole group linked via a carboxamide bridge to a phenyl ring, which is further substituted with a methoxy-imidazopyridazine moiety . The presence of multiple nitrogen-containing heterocycles, including the imidazo[1,2-b]pyridazine scaffold, makes this compound a valuable scaffold in medicinal chemistry research. Such structures are frequently explored in the discovery and development of novel biologically active agents, particularly as potential inhibitors of enzymatic targets . Researchers can utilize this compound as a key intermediate or a building block for constructing more complex molecules, or as a core structure in high-throughput screening assays to investigate new therapeutic avenues. The specific mechanism of action and primary research applications for this compound are areas awaiting full characterization by the scientific community. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-27-20-9-8-19-23-16(11-25(19)24-20)13-2-5-15(6-3-13)22-21(26)14-4-7-17-18(10-14)29-12-28-17/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEDLBWCUYWSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which ensures efficient and rapid production. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-b]pyridazinyl group, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a CDK inhibitor, interfering with the cell cycle and inhibiting cell proliferation. Additionally, it modulates calcium channels, affecting cellular signaling and function .

Comparison with Similar Compounds

Structural Features and Modifications

Table 1: Structural Comparison

Compound Name Core Heterocycle Key Substituents Notable Features
Target Compound Imidazo[1,2-b]pyridazin 6-methoxy, benzo[d][1,3]dioxole-5-carboxamide High aromaticity; methoxy enhances electron density; benzodioxole improves stability
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide () Imidazo[1,2-b]pyridazin 2-chlorophenyl, cyclopentanecarboxamide Chloro substituent increases lipophilicity; cyclopentane may reduce solubility
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide () Imidazo[1,2-a]pyrimidin Hexanamide chain Aliphatic chain enhances lipophilicity; pyrimidin core alters H-bonding potential
Compound 3e (): Benzo[4,5]imidazo[1,2-a]pyrimidin derivative Benzoimidazo-pyrimidin Methoxy, 4-methylpiperazinyl, acrylamide Piperazine improves solubility; acrylamide enables covalent binding
Compound 11f (): Pyrimido[4,5-d]pyrimidin-benzodiazepine hybrid Pyrimido[4,5-d]pyrimidin Benzodiazepine, methylpyridinyl Benzodiazepine moiety may enhance CNS penetration; complex scaffold increases selectivity

Pharmacokinetic and Pharmacodynamic Properties

  • Compounds with piperazinyl groups (e.g., 3e) demonstrate enhanced solubility due to the basic nitrogen .
  • Binding Affinity : The methoxy group in the target compound may improve interactions with hydrophobic binding pockets compared to ’s chloro analog, which lacks electron-donating effects . The pyrimido[4,5-d]pyrimidin core in ’s compound likely provides stronger π-π stacking with aromatic residues in enzymes .
  • Metabolic Stability: The benzodioxole system in the target compound resists oxidative metabolism better than ’s thiazolidinone derivatives, which are prone to ring-opening . However, the piperazinyl group in ’s compounds may undergo N-demethylation, reducing stability .

Therapeutic Implications

  • The target compound’s balance of stability and moderate solubility makes it suitable for oral administration in inflammatory or oncological contexts.
  • ’s benzodiazepine hybrid (11f) could target neurological disorders but may face blood-brain barrier challenges due to its bulk .
  • Compounds with piperazinyl groups (e.g., 3e) are more suited for intravenous use owing to enhanced solubility .

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C${20}$H${24}$N${4}$O${3}$, with a molecular weight of approximately 368.437 g/mol. The compound features an imidazo[1,2-b]pyridazine moiety linked to a benzo[d][1,3]dioxole structure, contributing to its unique pharmacological profile.

Research indicates that this compound acts primarily as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's disease. Inhibition of nSMase2 may help mitigate the pathological processes associated with neurodegeneration by reducing the release of exosomes that contribute to cellular damage and inflammation .

Antineurodegenerative Effects

Studies have demonstrated that this compound exhibits significant neuroprotective properties. Its ability to inhibit nSMase2 has been linked to reduced neuronal cell death and improved cognitive function in preclinical models .

Study on nSMase2 Inhibition

A pivotal study focused on the inhibition of nSMase2 by this compound reported significant reductions in exosome release from neuronal cells treated with the compound. This effect was quantified using biochemical assays that measured enzyme activity and cellular outcomes .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the imidazo[1,2-b]pyridazine core significantly affect biological activity. Compounds with increased lipophilicity or altered functional groups displayed varying degrees of nSMase2 inhibition and neuroprotective effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
EVT-2946434Diamidine derivative with methoxyimidazo coreAntiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum
PDDCPyrrolidin derivative with similar imidazo structurenSMase2 inhibitor with neuroprotective properties
Phenyl carbamate derivativesRelated to nSMase inhibitorsVarious biological activities including anti-inflammatory effects

This table illustrates how structural variations influence the biological activity of compounds related to this compound.

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